Product packaging for Benzoic acid, 4-methyl-, cadmium salt(Cat. No.:CAS No. 2420-97-5)

Benzoic acid, 4-methyl-, cadmium salt

Cat. No.: B13790267
CAS No.: 2420-97-5
M. Wt: 382.69 g/mol
InChI Key: DZGHNHGQBNTDOP-UHFFFAOYSA-L
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Description

The study of cadmium(II) 4-methylbenzoate provides a valuable window into the broader world of metal-organic frameworks (MOFs) and coordination polymers. The interaction between the cadmium(II) metal center and the 4-methylbenzoate organic ligand gives rise to a variety of structural possibilities and properties.

Metal carboxylates are a class of coordination compounds formed between metal ions and carboxylate ligands. These compounds are of significant interest due to their diverse structural chemistry and wide range of applications. Cadmium(II) carboxylate-based coordination polymers (Cd(II)-CBCPs), in particular, have been the subject of numerous studies. Their applications span various fields, including use as sensors, catalysts, and storage materials. mdpi.comnih.govdntb.gov.ua The versatility of the carboxylate group, which can coordinate to metal ions in several modes (e.g., monodentate, bidentate, bridging), allows for the construction of a wide array of architectures, from simple mononuclear complexes to intricate three-dimensional polymers. researchgate.net

Cadmium(II) is a d¹⁰ metal ion, which, similar to zinc(II), can lead to the development of coordination polymers with interesting luminescent properties. mdpi.com The filled d-orbital configuration often results in complexes with fluorescence, making them suitable for applications as chemical sensors. acs.orgacs.org The versatile coordination geometry of the Cd(II) ion, which can range from four- to eight-coordinate, allows for the formation of diverse and complex structures. nih.gov This structural diversity is a key factor in the design of functional materials. Despite concerns about cadmium's toxicity, research into its coordination complexes continues due to their unique structural and photoluminescent properties. mdpi.comresearchgate.net

A notable application of luminescent cadmium-based MOFs is in the highly selective and sensitive detection of ferric ions. mdpi.com Furthermore, cadmium-based MOFs have been investigated as ratiometric luminescent sensors for mercury(II) in aqueous solutions, demonstrating fast response times and high selectivity. researchgate.net

The 4-methylbenzoate ligand, derived from 4-methylbenzoic acid, plays a crucial role in directing the structure of the resulting cadmium complex. The carboxylate group of the ligand can interact with the cadmium(II) ion in various ways, leading to different coordination environments.

In a known crystalline form, Diaquabis(4-methylbenzoato-κ²O,O′)cadmium(II), the cadmium(II) ion is coordinated by four oxygen atoms from two 4-methylbenzoate ligands and two water molecules. This results in a distorted octahedral geometry. The 4-methylbenzoate ligands in this complex act in a bidentate fashion, chelating to the cadmium center. The molecules are further assembled into a supramolecular architecture through intermolecular O—H⋯O hydrogen-bond interactions.

Below is a data table summarizing the crystallographic information for Diaquabis(4-methylbenzoato-κ²O,O′)cadmium(II):

Parameter Value
Chemical Formula[Cd(C₈H₇O₂)₂(H₂O)₂]
Molecular Weight418.70 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)26.5836 (8)
b (Å)5.3542 (1)
c (Å)12.0625 (3)
β (°)107.414 (3)
Volume (ų)1638.21 (8)
Z4

While the crystal structure of the hydrated monomeric form of cadmium(II) 4-methylbenzoate has been elucidated, several areas remain unexplored, presenting opportunities for future research.

Exploration of Anhydrous and Polymeric Forms: A significant research gap is the synthesis and characterization of the anhydrous form of cadmium(II) 4-methylbenzoate. The absence of coordinated water molecules could lead to different crystal packing and potentially the formation of coordination polymers with novel topologies and properties. Investigating various synthetic conditions, such as different solvents and temperatures, could yield new structural motifs.

Detailed Spectroscopic and Thermal Analysis: Comprehensive spectroscopic studies (e.g., FT-IR, Raman, and solid-state NMR) on both the hydrated and any future anhydrous forms would provide deeper insights into the coordination environment of the cadmium ion and the vibrational modes of the 4-methylbenzoate ligand. Thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be crucial to understanding the thermal stability of these compounds and the role of the coordinated water.

Luminescent Properties: Given the d¹⁰ configuration of Cd(II), a thorough investigation into the luminescent properties of cadmium(II) 4-methylbenzoate is warranted. Studies on its potential as a fluorescent sensor for detecting specific ions or small molecules could be a promising research direction, aligning with the broader applications of cadmium-based MOFs. acs.orgmdpi.com

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), could complement experimental findings. researchgate.net Theoretical calculations can help in understanding the electronic structure, bonding, and potential reactivity of cadmium(II) 4-methylbenzoate complexes. This could also aid in predicting the properties of yet-to-be-synthesized derivatives.

The continued exploration of cadmium(II) 4-methylbenzoate and related compounds holds the potential to contribute to the rational design of new functional materials within the ever-expanding field of metal-organic frameworks. acs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14CdO4 B13790267 Benzoic acid, 4-methyl-, cadmium salt CAS No. 2420-97-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2420-97-5

Molecular Formula

C16H14CdO4

Molecular Weight

382.69 g/mol

IUPAC Name

cadmium(2+);4-methylbenzoate

InChI

InChI=1S/2C8H8O2.Cd/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

DZGHNHGQBNTDOP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Cd+2]

Related CAS

99-94-5 (Parent)

Origin of Product

United States

Synthetic Methodologies for Cadmium Ii 4 Methylbenzoate Compounds

Direct Synthesis Approaches from Cadmium Precursors and 4-Methylbenzoic Acid

Direct synthesis methods involve the straightforward reaction between a cadmium-containing precursor and 4-methylbenzoic acid (also known as p-toluic acid) or its corresponding salt. These approaches are fundamental in coordination chemistry and provide reliable access to the target compound.

Solution-Phase Synthesis Techniques

Solution-phase synthesis is the most conventional method for preparing cadmium(II) 4-methylbenzoate. This technique involves dissolving a cadmium salt and 4-methylbenzoic acid in a suitable solvent, leading to a precipitation or crystallization of the final product upon reaction. The choice of cadmium precursor, solvent, and reaction conditions such as temperature and pH can significantly influence the outcome.

Common cadmium precursors include cadmium(II) nitrate (B79036), cadmium(II) acetate (B1210297), and cadmium(II) chloride. The reaction typically proceeds by mixing stoichiometric amounts of the cadmium salt and 4-methylbenzoic acid in a solvent where both are soluble. For instance, a general approach involves reacting cadmium(II) acetate dihydrate with a slight excess of the carboxylic acid in a solvent like acetonitrile (B52724) under reflux conditions.

A specific example involves the synthesis of a more complex cadmium 4-methylbenzoate derivative, [TmBut]Cd(O2CR) (where R = C6H4-4-Me), which is prepared by reacting the cadmium methyl derivative [TmBut]CdMe with 4-methylbenzoic acid. nih.gov This reaction demonstrates the utility of organometallic precursors in accessing specific coordination environments.

Table 1: Examples of Solution-Phase Synthesis Parameters for Cadmium Carboxylates

Cadmium Precursor Ligand Solvent(s) Conditions Product Type
Cadmium(II) acetate dihydrate Benzoic acid Acetonitrile Reflux 1D Coordination Polymer
[TmBut]CdMe 4-Methylbenzoic acid Not specified Not specified Mononuclear Complex nih.gov
Cadmium(II) nitrate tetrahydrate 5-Aminoisophthalic acid, DPTTZ Not specified Sonochemical Metal-Organic Framework researchgate.net

This table presents generalized and specific examples to illustrate the range of solution-phase techniques.

Solvothermal and Hydrothermal Synthetic Routes

Solvothermal and hydrothermal syntheses are powerful techniques for producing highly crystalline materials, particularly metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com These methods involve heating the reactants in a sealed vessel (an autoclave) at temperatures above the boiling point of the solvent, thereby increasing the pressure and facilitating the crystallization process. When water is the solvent, the method is termed hydrothermal; when an organic solvent is used, it is called solvothermal. mdpi.com

For the synthesis of cadmium(II) 4-methylbenzoate coordination polymers, a mixture of a cadmium salt, such as cadmium(II) nitrate tetrahydrate, and 4-methylbenzoic acid would be placed in an autoclave with a solvent, often a high-boiling-point solvent like N,N-dimethylformamide (DMF), sometimes mixed with water or ethanol. researchgate.netmdpi.com The mixture is then heated for a period ranging from hours to several days, followed by slow cooling to promote the growth of single crystals. This method's high-pressure, high-temperature environment can lead to the formation of unique and thermodynamically stable crystal structures that are not accessible under standard solution-phase conditions.

Table 2: Typical Solvothermal/Hydrothermal Synthesis Parameters for Cadmium-Carboxylate MOFs

Cadmium Precursor Ligand(s) Solvent(s) Temperature (°C) Time
Cd(NO3)2·4H2O 3,3′,5,5′-biphenyltetracarboxylic acid DMF Not specified Not specified
Cd(NO3)2 Trimesic acid, 1,2-Bis(4-pyridyl)ethane H2O Mild 3 days
Cd(phen)2(NO3)2 5-nitroisophthalate Ethanol/Water Not specified Not specified

This table illustrates typical conditions used for synthesizing cadmium-based coordination polymers, which are applicable to 4-methylbenzoic acid systems.

Mechanochemical Synthesis Pathways

Mechanochemical synthesis offers a solvent-free or solvent-limited alternative to traditional solution-based methods, aligning with the principles of green chemistry. This technique involves the direct grinding or milling of solid reactants to induce a chemical reaction. nih.gov The mechanical energy supplied breaks down the crystal lattices of the precursors, increases the surface area for reaction, and can generate localized high temperatures, thereby driving the formation of the product.

In a typical mechanochemical synthesis of cadmium(II) 4-methylbenzoate, a solid cadmium precursor (e.g., cadmium(II) oxide or cadmium(II) acetate) and solid 4-methylbenzoic acid would be combined in a ball mill or a mortar and pestle. The mixture is then ground for a specific duration until the reaction is complete.

A variation of this technique is liquid-assisted grinding (LAG), where a catalytic amount of a liquid is added to the solid reactants. nih.govresearchgate.net The liquid phase can accelerate the reaction by increasing the mobility of the reactants without acting as a bulk solvent. nih.gov This method is highly efficient, reduces waste, and can sometimes yield products that are different from those obtained through solution methods. nih.govnih.gov

Ligand Exchange and Transmetalation Strategies

Beyond direct synthesis, cadmium(II) 4-methylbenzoate can be prepared through indirect routes such as ligand exchange and transmetalation. These strategies are particularly useful for creating specific coordination complexes or for functionalizing surfaces.

Ligand exchange involves replacing a ligand already coordinated to a cadmium center with a 4-methylbenzoate group. Studies using NMR spectroscopy have demonstrated that the exchange of carboxylate groups between a cadmium complex, such as [TmBut]Cd(O2CR), and a free carboxylic acid, RCO2H, is a facile process. This dynamic equilibrium allows for the straightforward introduction of the 4-methylbenzoate ligand onto a pre-existing cadmium complex by simply adding 4-methylbenzoic acid to the solution.

Transmetalation involves the transfer of the 4-methylbenzoate ligand from another metal to cadmium. This can be achieved by reacting a cadmium precursor with a pre-formed 4-methylbenzoate salt of a different metal. An alternative approach, which combines elements of direct synthesis and transmetalation, involves the in-situ generation of a cadmium carboxylate by treating an organocadmium compound like dimethylcadmium (B1197958) (Me2Cd) with 4-methylbenzoic acid, which can then be used in subsequent reactions. nih.gov

Green Chemistry Principles in Cadmium(II) 4-Methylbenzoate Synthesis

Applying green chemistry principles to the synthesis of cadmium compounds is crucial due to the inherent toxicity of cadmium. The primary goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanochemical synthesis, as described in section 2.1.3, is a prime example of a green synthetic route. By eliminating the need for bulk solvents, it significantly reduces solvent waste and the associated environmental and health risks. nih.govresearchgate.net The reactions are often rapid and can be performed at room temperature, which lowers energy consumption. nih.gov

Another green approach is the use of water as a solvent in hydrothermal or solution-phase syntheses, where feasible. Water is a non-toxic, inexpensive, and environmentally benign solvent. While the solubility of 4-methylbenzoic acid in water is limited, its sodium or potassium salt can be used to overcome this issue. Furthermore, selecting less toxic cadmium precursors and optimizing reactions to achieve high atom economy are key considerations in designing more sustainable synthetic protocols for cadmium(II) 4-methylbenzoate.

Structural Elucidation and Crystallographic Analysis of Cadmium Ii 4 Methylbenzoate Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining detailed atomic-level structural information. A notable example is the mononuclear complex, diaqua-bis(4-methylbenzoato-κO,O')cadmium(II), which has been synthesized and its crystal structure determined. acs.orgmdpi.com The synthesis involves the reaction of cadmium chloride and 4-methylbenzoic acid in an alkaline aqueous solution under hydrothermal conditions. mdpi.com

In the aforementioned complex, the Cadmium(II) ion is coordinated by four oxygen atoms from two 4-methylbenzoate ligands and two oxygen atoms from two water molecules. acs.orgmdpi.com This arrangement results in a coordination number of six for the Cd(II) center. The geometry of the coordination sphere is described as a distorted octahedron. acs.orgmdpi.com The cadmium atom in this structure possesses a crystallographically imposed C2 site symmetry. acs.orgmdpi.com The coordination environment of cadmium(II) ions can be versatile, with coordination numbers typically ranging from four to eight, often resulting in various geometries such as tetrahedral, square pyramidal, or octahedral. chemrxiv.orgresearchgate.net

Crystal Data and Structure Refinement for Diaqua-bis(4-methylbenzoato-κO,O')cadmium(II)
ParameterValue
Chemical formula[Cd(C₈H₇O₂)₂(H₂O)₂]
Formula weight418.70
Crystal systemMonoclinic
Space groupC2/c
a (Å)26.5836 (8)
b (Å)5.3542 (1)
c (Å)12.0625 (3)
β (°)107.414 (3)
Volume (ų)1638.21 (8)
Z4
Temperature (K)296 (2)
RadiationMo Kα (λ = 0.71073 Å)

The 4-methylbenzoate ligand demonstrates versatility in its binding modes. mdpi.com In the studied diaqua-bis(4-methylbenzoato-κO,O')cadmium(II) complex, each 4-methylbenzoate ligand acts as a bidentate ligand, coordinating to the cadmium center through both oxygen atoms of the carboxylate group. acs.orgmdpi.com This specific binding is denoted by the nomenclature κO,O'. The carboxylate groups of the 4-methylbenzoate ligands bridge adjacent cadmium centers, leading to the formation of polymeric networks in many cadmium carboxylate systems.

Hydrogen-Bond Geometry (Å, °) for Diaqua-bis(4-methylbenzoato-κO,O')cadmium(II)
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O1W—H1W1···O2ⁱ0.851.912.756 (3)171

Symmetry code: (i) x, -y+1, z-1/2

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a vital analytical technique used to confirm the phase purity of a bulk crystalline sample. While single-crystal XRD provides the detailed structure of one perfect crystal, PXRD examines a polycrystalline powder, providing a diffraction pattern that is characteristic of the material's crystal structure.

For newly synthesized coordination polymers, including cadmium carboxylates, it is standard practice to compare the experimental PXRD pattern of the bulk material with a pattern simulated from the single-crystal XRD data. researchgate.netresearchgate.netresearchgate.net A good match between the experimental and simulated patterns confirms that the bulk sample is a single crystalline phase and is representative of the structure determined by SCXRD. researchgate.net Any significant peaks in the experimental pattern that are not present in the simulated pattern would indicate the presence of impurities or other crystalline phases. The broadening of peaks in an experimental PXRD pattern can also provide information about the average crystallite size, often indicating particles of nanometer dimensions. researchgate.net

Advanced Electron Diffraction Techniques

When crystals are too small for single-crystal X-ray diffraction, typically on the nano- or submicron scale, advanced electron diffraction techniques become indispensable for ab initio structure determination. mdpi.comrsc.org The strong interaction of electrons with matter allows for the collection of high-quality diffraction data from crystals that are orders of magnitude smaller than what is required for X-ray methods. mdpi.com

Three-dimensional electron diffraction (3DED) methods, such as continuous rotation electron diffraction (cRED), have emerged as powerful tools for the structural analysis of complex materials like metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comrsc.org These techniques are particularly valuable for beam-sensitive materials, as data can be collected rapidly with a very low electron dose, minimizing radiation damage to the crystal. rsc.org The accuracy of structures determined by 3DED has been shown to be comparable to that obtained by single-crystal X-ray diffraction. rsc.org For cadmium-based coordination polymers, which are often synthesized as polycrystalline powders, 3DED offers a pathway to detailed structural elucidation that would otherwise be inaccessible. chemrxiv.orgrsc.org

Spectroscopic Characterization Techniques for Cadmium Ii 4 Methylbenzoate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for analyzing the functional groups within Cadmium(II) 4-methylbenzoate, particularly the carboxylate group and its coordination to the cadmium ion.

The FT-IR spectrum of the free 4-methylbenzoic acid ligand shows a characteristic C=O stretching vibration from the carboxylic acid group. Upon coordination to the cadmium(II) ion, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The separation between these two frequencies (Δν = νₐₛ - νₛ) is a crucial diagnostic tool for determining the coordination mode of the carboxylate ligand to the metal center. wikipedia.org A large Δν value suggests a monodentate coordination, while a smaller Δν value is indicative of a bidentate (chelating or bridging) coordination mode. wikipedia.orgacs.org

In cadmium carboxylate complexes, the interaction between the metal ion and the carboxylate group can lead to shifts in the vibrational frequencies of the aromatic ring and the methyl group as well. neptjournal.comnih.gov

Raman spectroscopy provides complementary information. It is particularly useful for identifying the symmetric vibrations and the vibrations of the Cd-O bonds, which typically appear in the low-frequency region of the spectrum (below 400 cm⁻¹). mdpi.comnii.ac.jp The Raman spectra of cadmium halide crystals show active lattice vibration modes, which can provide a basis for understanding the metal-ligand vibrations in the carboxylate complex. nii.ac.jp

Table 1: Typical Vibrational Frequencies for 4-Methylbenzoic Acid and its Cadmium Salt

Functional Group Vibration Mode 4-Methylbenzoic Acid (cm⁻¹) Cadmium(II) 4-Methylbenzoate (cm⁻¹)
Carboxyl ν(C=O) ~1680-1700 -
Carboxylate νₐₛ(COO⁻) - ~1520-1560
Carboxylate νₛ(COO⁻) - ~1390-1420
C-H (Aromatic) ν(C-H) ~3000-3100 ~3000-3100
C-H (Methyl) ν(C-H) ~2850-2980 ~2850-2980
C=C (Aromatic) ν(C=C) ~1600, ~1450 ~1600, ~1450

Note: The values presented are typical and can vary based on the specific coordination environment and crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Organic Ligand

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the organic 4-methylbenzoate ligand. Since Cadmium(II) has a filled d-shell, it is diamagnetic, allowing for the acquisition of high-resolution NMR spectra of the coordinated ligand without paramagnetic interference.

¹H NMR: The proton NMR spectrum of the 4-methylbenzoate ligand provides information about the chemical environment of the hydrogen atoms. rsc.orgchegg.com The spectrum is expected to show three distinct signals: a singlet for the methyl (CH₃) protons and two doublets for the aromatic protons on the benzene (B151609) ring. Coordination to the cadmium ion can cause slight shifts (either upfield or downfield) in the resonance positions of these protons compared to the free ligand, reflecting changes in the electron distribution upon complexation. acs.orgacs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the 4-methylbenzoate ligand, signals are expected for the methyl carbon, the carboxylate carbon, and the four distinct aromatic carbons. The chemical shift of the carboxylate carbon is particularly sensitive to coordination and can provide evidence of the metal-ligand interaction. rsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for the 4-Methylbenzoate Ligand

Nucleus Assignment 4-Methylbenzoic Acid (in DMSO-d₆) rsc.org Coordinated 4-Methylbenzoate (Expected)
¹H -COOH ~12.80 -
¹H Aromatic H (ortho to COO⁻) ~7.84 (d) Shifted from free ligand
¹H Aromatic H (meta to COO⁻) ~7.29 (d) Shifted from free ligand
¹H -CH₃ ~2.36 (s) Shifted from free ligand
¹³C -COO⁻ ~167.80 Shifted upon coordination
¹³C Aromatic C (ipso to COO⁻) ~128.52 Shifted upon coordination
¹³C Aromatic C (ortho to COO⁻) ~129.80 Shifted upon coordination
¹³C Aromatic C (meta to COO⁻) ~129.55 Shifted upon coordination
¹³C Aromatic C (para to COO⁻) ~143.46 Shifted upon coordination

Note: "d" denotes a doublet and "s" denotes a singlet. Expected shifts for the coordinated ligand are relative to the free acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the compound. The Cadmium(II) ion has a d¹⁰ electronic configuration, which means it does not exhibit d-d electronic transitions that are characteristic of many transition metal complexes. libretexts.org

Therefore, the UV-Vis spectrum of Cadmium(II) 4-methylbenzoate is expected to be dominated by transitions occurring within the organic 4-methylbenzoate ligand. mdpi.com These are typically intense π → π* transitions associated with the aromatic ring and the carboxylate group. These absorptions usually occur in the ultraviolet region of the spectrum. nih.govinnspub.net In some cadmium complexes, ligand-to-metal charge transfer (LMCT) bands can also be observed. mdpi.com

Table 3: Typical Electronic Transitions for Cadmium(II) 4-Methylbenzoate

Transition Type Wavelength Range (nm) Description
π → π* ~230 - 280 Electronic transition within the aromatic ring and carboxylate group of the ligand.

Note: The exact λ_max values can be influenced by the solvent and the coordination environment.

Mass Spectrometry for Molecular Compositional Verification

Mass spectrometry (MS) is employed to verify the molecular weight and elemental composition of the compound. Techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) can be used to ionize the complex. acs.orgnih.gov The resulting mass spectrum would show peaks corresponding to the molecular ion or related fragments.

The fragmentation pattern can provide structural information. Common fragmentation pathways for Cadmium(II) 4-methylbenzoate would include the loss of a 4-methylbenzoate ligand, or the loss of carbon dioxide from the ligand. The isotopic pattern of cadmium, which has several naturally occurring isotopes, would be a characteristic feature in the mass spectrum, aiding in the identification of cadmium-containing fragments. nist.govchemicalbook.com

Table 4: Expected m/z Peaks in the Mass Spectrum of Cadmium(II) 4-Methylbenzoate, [Cd(C₈H₇O₂)₂]

Ion Fragment Formula Description
[Cd(C₈H₇O₂)₂]⁺ C₁₆H₁₄O₄Cd⁺ Molecular ion (if observed)
[Cd(C₈H₇O₂)]⁺ C₈H₇O₂Cd⁺ Loss of one 4-methylbenzoate radical
[C₈H₇O₂]⁺ C₈H₇O₂⁺ 4-methylbenzoate ligand cation

Note: The observed m/z values will correspond to the specific isotopes of cadmium present (most abundant is ¹¹⁴Cd).

X-ray Photoelectron Spectroscopy (XPS) for Elemental State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within the compound. researchgate.net For Cadmium(II) 4-methylbenzoate, XPS analysis would focus on the core-level spectra of Cd, O, and C.

The binding energy of the Cd 3d electrons is characteristic of the oxidation state of cadmium. For cadmium in the +2 oxidation state, the Cd 3d₅/₂ peak is typically observed around 405 eV. xpsfitting.comthermofisher.com The O 1s spectrum can be deconvoluted to distinguish between oxygen atoms in the carboxylate group coordinated to cadmium and potentially other oxygen species on the surface. The C 1s spectrum would show components corresponding to the carbons of the aromatic ring, the methyl group, and the carboxylate group. thermofisher.com

Table 5: Expected XPS Binding Energies (eV) for Cadmium(II) 4-Methylbenzoate

Element Core Level Expected Binding Energy (eV) Information Provided
Cadmium Cd 3d₅/₂ ~405.0 - 405.5 Confirms +2 oxidation state of Cadmium xpsfitting.com
Cadmium Cd 3d₃/₂ ~411.7 - 412.2 Spin-orbit splitting component
Oxygen O 1s ~531 - 533 Identifies oxygen in the carboxylate environment
Carbon C 1s ~284 - 285 Aromatic and methyl carbons

Note: Binding energies are references and can shift slightly due to surface charging and chemical environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for spin states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The cadmium(II) ion has a d¹⁰ electron configuration, meaning all its d-orbitals are filled, and it has no unpaired electrons. nih.gov

Consequently, Cadmium(II) is a diamagnetic ion and is therefore EPR silent . This technique is not applicable for the direct analysis of the Cd(II) center in Cadmium(II) 4-methylbenzoate. nih.gov EPR spectroscopy would only be useful if the compound contained paramagnetic impurities or if the 4-methylbenzoate ligand were a radical species, which is not the case in its standard state.

Theoretical and Computational Investigations of Cadmium Ii 4 Methylbenzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure of cadmium(II) 4-methylbenzoate. These calculations typically begin with the experimentally determined crystal structure, such as that of diaquabis(4-methylbenzoato-κ2 O,O′)cadmium(II), which serves as the initial geometry for optimization. nih.gov

Methodology: DFT methods, using functionals like B3LYP, are popular for their balance of computational cost and accuracy. For a heavy element like cadmium, relativistic effects can be significant, necessitating the use of effective core potentials (ECPs) for the cadmium atom while treating the lighter atoms (C, H, O) with all-electron basis sets like 6-311+G(d,p). researchgate.net Ab initio methods, such as Hartree-Fock (HF) followed by post-HF methods like Møller-Plesset perturbation theory (MP2), offer a more rigorous, albeit computationally intensive, approach.

Key Findings: These calculations provide a detailed picture of the molecule's electronic landscape.

Optimized Geometry: The calculations refine the initial geometry to find the lowest energy structure, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data. nih.gov

Electron Distribution: Analysis of Mulliken or Natural Bond Orbital (NBO) charges reveals the charge distribution across the complex, quantifying the ionicity of the cadmium-oxygen bonds.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter indicating the chemical reactivity and kinetic stability of the complex. For cadmium(II) complexes, the HOMO is typically localized on the carboxylate and water ligands, while the LUMO is centered on the metal ion.

Table 1: Representative Theoretical Electronic Structure Data for Cadmium(II) 4-Methylbenzoate Complex (Illustrative)
ParameterCalculated ValueSignificance
Cd-O (Carboxylate) Bond Length~2.30 ÅIndicates the strength and nature of the primary coordination bond.
Cd-O (Water) Bond Length~2.25 ÅCharacterizes the interaction with solvent ligands.
HOMO Energy-6.5 eVEnergy of the highest energy electrons, related to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest available orbital, related to electron affinity.
HOMO-LUMO Gap5.7 eVIndicates electronic stability and resistance to excitation.
Mulliken Charge on Cd+1.65 eShows significant charge transfer from ligands to the metal, but not fully ionic.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of cadmium(II) 4-methylbenzoate in a given environment (e.g., in aqueous solution or as a solid crystal) over time.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. The simulation tracks the trajectory of each atom over a period of time, from picoseconds to microseconds, at a specific temperature and pressure. For metal complexes, the force field parameters, especially for the cadmium ion and its coordination sphere, must be carefully developed or validated, often using data from quantum chemical calculations.

Key Findings: MD simulations can reveal several dynamic properties of the complex:

Coordination Sphere Flexibility: Simulations can quantify the fluctuations in the Cd-O bond lengths and the O-Cd-O bond angles, providing a measure of the rigidity or flexibility of the coordination environment.

Ligand Exchange Dynamics: In solution, MD can be used to study the potential for exchange between coordinated water molecules and the bulk solvent, providing information on the lability of the aqua ligands.

Vibrational Motions: The trajectories from MD simulations can be subjected to Fourier analysis to generate a theoretical vibrational spectrum, which reflects the dynamic motions of the atoms.

Structural Stability: For larger frameworks or polymers based on this compound, MD can assess the thermal and mechanical stability of the entire structure.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy: DFT calculations are highly effective at predicting vibrational frequencies. Once the molecular geometry is optimized, a frequency calculation determines the normal modes of vibration.

IR and Raman Intensities: The calculations also yield the expected intensities of IR absorptions and Raman scattering activities for each mode, allowing for the construction of a complete theoretical spectrum.

Mode Assignment: A key benefit is the ability to visualize the atomic motions associated with each calculated frequency, enabling a definitive assignment of the experimental spectral bands to specific bond stretches, bends, and torsions. For cadmium(II) 4-methylbenzoate, this allows for the clear identification of the symmetric and asymmetric carboxylate stretches (ν_sym(COO⁻) and ν_asym(COO⁻)), which are sensitive to the coordination mode, as well as the vibrations of the p-tolyl group and the coordinated water molecules. Calculated frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to correct for anharmonicity and other approximations inherent in the method. researchgate.net

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment
ν(O-H)~3400~3410Stretching of coordinated water molecules
ν_asym(COO⁻)~1550~1555Asymmetric C-O stretch in carboxylate
ν_sym(COO⁻)~1410~1415Symmetric C-O stretch in carboxylate
ν(Cd-O)~450~445Cadmium-Oxygen stretching vibration

NMR Spectroscopy: Predicting NMR spectra, particularly for heavy atoms like ¹¹³Cd, requires sophisticated computational approaches. Relativistic DFT calculations are often necessary to accurately predict the chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to compute the nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). nih.gov These calculations can help assign peaks in the experimental spectrum and understand how the chemical environment around each nucleus influences its shielding.

Computational Design of Related Cadmium(II) Carboxylate Frameworks

The principles learned from studying a simple complex like cadmium(II) 4-methylbenzoate can be extended to the computational design of more complex, functional materials like Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com Computational design is a key strategy for predicting the structures and properties of new materials before their synthesis, saving significant time and resources. berkeley.edu

Design Strategies:

Linker Modification: Starting with the 4-methylbenzoate linker, computational models can explore the effects of modifying the organic ligand. This could involve changing the position of the methyl group, adding other functional groups, or extending the aromatic system (e.g., using a biphenyl (B1667301) or naphthalene (B1677914) backbone). DFT calculations can predict how these changes affect the linker's electronic properties and its coordination geometry.

Topology Prediction: By combining different metal nodes (like cadmium) with various organic linkers, computational tools can predict the likely resulting network topology of the framework. This allows researchers to target specific structures, such as those with large pores for gas storage or catalysis. rsc.org

Property Simulation: Once a hypothetical framework structure is generated, its properties can be simulated. Grand Canonical Monte Carlo (GCMC) simulations can predict gas adsorption isotherms (e.g., for CO₂, H₂, or CH₄), while MD simulations can assess the framework's stability and flexibility. DFT can be used to study the interaction of guest molecules with the framework's active sites, providing insights into its potential for catalysis or chemical sensing. researchgate.net

This "design-on-the-computer" approach accelerates the discovery of novel cadmium(II) carboxylate frameworks with desired functionalities, moving from simple building blocks to complex, high-performance materials.

Advanced Materials Science Applications of Cadmium Ii 4 Methylbenzoate

Precursor Role in Nanomaterial Synthesis

The utility of Cadmium(II) 4-methylbenzoate as a precursor lies in its ability to provide a reliable source of cadmium ions within a controlled chemical environment. The organic ligand, 4-methylbenzoate, can be thermally decomposed or chemically displaced, allowing for the formation of various cadmium-containing nanostructures.

Cadmium(II) 4-methylbenzoate serves as a valuable single-source precursor for the synthesis of cadmium oxide (CdO) nanoparticles. The thermal decomposition (calcination) of the compound in an oxygen-containing atmosphere leads to the combustion of the organic linker, leaving behind cadmium oxide. This method offers control over the resulting nanoparticle size and morphology by adjusting parameters such as temperature, heating rate, and atmosphere. The general principle is analogous to the use of other cadmium-organic precursors for generating CdO nanoparticles. nih.gov For instance, calcination of cadmium supramolecular compounds at temperatures around 650°C has been shown to yield CdO nanoparticles. nih.gov

For the fabrication of cadmium sulfide (B99878) (CdS) nanostructures, Cadmium(II) 4-methylbenzoate can be employed as the cadmium source in various synthetic routes, such as hydrothermal or solvothermal methods. In a typical process, the cadmium salt is dissolved in a suitable solvent and reacted with a sulfur source, like thiourea, sodium sulfide, or thioglycolic acid. nih.gov The 4-methylbenzoate ligand is displaced by the sulfide ions to form CdS nanocrystals. The reaction conditions, including temperature, pressure, and reactant concentrations, are critical in directing the growth and final morphology of the CdS nanostructures, which can range from nanoparticles to nanorods. nih.gov

Table 1: Synthesis of CdO and CdS Nanostructures Using Cadmium Precursors
NanomaterialSynthesis MethodRole of Cadmium(II) 4-MethylbenzoateKey ParametersTypical Product
Cadmium Oxide (CdO)Thermal Decomposition / CalcinationSingle-source precursor providing Cd ions.Temperature, Atmosphere, Heating RateCrystalline CdO Nanoparticles
Cadmium Sulfide (CdS)Hydrothermal / SolvothermalCadmium ion source.Temperature, Solvent, Sulfur Source, Reaction TimeCdS Nanoparticles, Nanorods

Quantum dots (QDs) are semiconductor nanocrystals whose electronic properties are dictated by their size and shape due to quantum confinement effects. frontiersin.orgnih.gov Cadmium-based QDs, such as cadmium sulfide (CdS) and cadmium selenide (B1212193) (CdSe), are widely studied for their bright and tunable fluorescence. nih.gov

In the synthesis of these quantum dots, Cadmium(II) 4-methylbenzoate can be utilized as a key cadmium precursor, particularly in organometallic synthesis routes like the hot-injection method. scholarlinkinstitute.org This technique involves the rapid injection of a precursor solution into a hot, high-boiling point solvent containing coordinating ligands. Cadmium(II) 4-methylbenzoate, dissolved with surfactants like oleic acid in a solvent such as octadecene, can be heated to a high temperature. uconn.edu A separate solution containing the chalcogen source (sulfur or selenium) is then swiftly injected, leading to the rapid nucleation and controlled growth of monodisperse quantum dots. scholarlinkinstitute.org The 4-methylbenzoate ligand helps to control the reactivity of the cadmium precursor, influencing the growth kinetics and the final quality of the QDs.

Table 2: Potential Role of Cadmium(II) 4-Methylbenzoate in Quantum Dot Synthesis
Synthesis MethodDescriptionPotential Function of Cd(II) 4-Methylbenzoate
Hot-InjectionRapid injection of precursors into a hot solvent to separate nucleation and growth. uconn.eduServes as the cadmium precursor, with the carboxylate ligand modulating reactivity.
Reverse MicelleNanometer-sized water pools in an oil phase act as nanoreactors. derpharmachemica.comProvides the Cd²⁺ ions within the aqueous core of the reverse micelles.
Chemical Bath DepositionSlow, controlled precipitation of the material from a solution onto a substrate. sphinxsai.comActs as a source of cadmium ions in the deposition bath.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.gov The versatility in the choice of both metal and linker allows for the design of materials with tailored pore sizes, shapes, and chemical functionalities.

In the context of MOF design, Cadmium(II) 4-methylbenzoate provides both the metal node (Cadmium(II)) and the organic linker (4-methylbenzoate). The construction of a stable MOF architecture relies on several key principles:

Coordination Geometry: Cadmium(II) ions can adopt various coordination numbers and geometries (e.g., octahedral, tetrahedral), which dictates how the linkers are arranged in space.

Linker Connectivity: The 4-methylbenzoate ligand typically coordinates to the cadmium center through its carboxylate group. This group can bind to one or more metal centers in different modes (monodentate, bidentate chelating, or bidentate bridging), influencing the dimensionality and connectivity of the resulting framework.

Linker Rigidity and Length: As a relatively rigid linker, 4-methylbenzoate helps in the formation of robust and porous frameworks. The length of the linker determines the size of the pores within the MOF.

By carefully controlling the reaction conditions (e.g., solvent, temperature, and pressure), it is possible to direct the self-assembly of cadmium ions and 4-methylbenzoate linkers into specific, predictable network topologies.

Table 3: Design Principles for MOFs with 4-Methylbenzoate Linkers
Design PrincipleRole of Cadmium(II)Role of 4-Methylbenzoate LinkerImpact on MOF Structure
Node GeometryActs as the coordination center (node).Connects the nodes.Determines the overall framework topology (e.g., cubic, diamondoid).
Linker FunctionalityBinds to the carboxylate group.Provides the carboxylate binding site.Influences the dimensionality (1D, 2D, or 3D) of the framework.
Steric and Electronic EffectsInfluences coordination preference.The methyl group provides steric bulk and alters electronic properties.Modifies pore size, shape, and surface chemistry.

Functionalization is a key strategy for tuning the properties of MOFs for specific applications. globethesis.comwuttkescience.com This can be achieved by using linkers that already possess functional groups, a method known as direct synthesis. The 4-methylbenzoate linker is an example of such a pre-functionalized building block.

The methyl group (-CH₃) appended to the benzene (B151609) ring imparts specific properties to the MOF structure:

Hydrophobicity: The nonpolar methyl group increases the hydrophobicity of the pore walls. This can be advantageous for applications involving the selective adsorption of nonpolar molecules or for enhancing the stability of the MOF in humid environments.

Pore Environment Tuning: The presence of methyl groups within the pores modifies the chemical environment, which can influence the framework's affinity for certain guest molecules, affecting its performance in gas storage and separation.

Platform for Post-Synthetic Modification: While the methyl group itself is not highly reactive, its presence can electronically influence the aromatic ring, potentially directing further chemical transformations in post-synthetic modification steps. wuttkescience.com

The use of 4-methylbenzoate instead of a simple benzoate (B1203000) linker allows for the fine-tuning of the framework's properties at the molecular level, enabling the design of materials tailored for targeted research applications. researchgate.netresearchgate.net

Catalytic Activity Studies

Coordination polymers and MOFs are increasingly being investigated as catalysts. Their high surface area and well-defined active sites make them promising candidates for heterogeneous catalysis. Cadmium-based coordination polymers have demonstrated catalytic activity in various organic reactions. For example, some Cd(II) frameworks have been shown to be effective catalysts for Knoevenagel condensation reactions, where the metal centers are believed to act as Lewis acid sites to activate the substrates. researchgate.net

A MOF constructed from Cadmium(II) and 4-methylbenzoate could exhibit catalytic activity through several mechanisms:

Lewis Acidity: Coordinatively unsaturated cadmium sites within the framework can function as Lewis acid centers, catalyzing reactions such as aldol (B89426) condensations, cyanation reactions, or cycloadditions.

Substrate Confinement: The porous structure of the MOF can encapsulate reactant molecules, leading to increased local concentrations and pre-organization that can enhance reaction rates and selectivity.

Active Site Isolation: The crystalline nature of MOFs ensures that the catalytic cadmium sites are well-defined and isolated, which can prevent deactivation pathways that occur in homogeneous systems.

Furthermore, CdO and CdS nanoparticles derived from the decomposition of Cadmium(II) 4-methylbenzoate are themselves well-known semiconductor photocatalysts, capable of degrading organic pollutants under light irradiation. researchgate.net Therefore, Cadmium(II) 4-methylbenzoate can be considered a precursor to catalytically active materials as well as a component for constructing catalytic frameworks.

Table 4: Potential Catalytic Applications
Material TypePotential Catalytic RoleExample Reaction TypeMechanism
Cd(II) 4-Methylbenzoate MOFHeterogeneous CatalystKnoevenagel Condensation, Oxidation researchgate.netresearchgate.netLewis acidic Cd(II) sites, Substrate confinement.
CdO NanoparticlesPhotocatalystOrganic Dye Degradation researchgate.netGeneration of reactive oxygen species under UV/Vis light.
CdS NanoparticlesPhotocatalystWater Splitting, CO₂ ReductionLight-induced electron-hole pair generation.

Heterogeneous Catalysis in Organic Transformations

Cadmium(II) centers in coordination polymers are recognized for their Lewis acid activity, which is a key characteristic for catalytic applications. rsc.orgmdpi.com This property enables them to act as effective heterogeneous catalysts, which are advantageous due to their ease of recovery and reuse. rsc.orgmdpi.com Cadmium carboxylate-based coordination polymers have demonstrated catalytic efficacy in a variety of organic transformations, including Knoevenagel condensations, cyanosilylation, and coupling reactions. rsc.org

For instance, cadmium-based MOFs with open metal sites have been shown to be efficient heterogeneous catalysts for the Knoevenagel condensation reaction under mild, ambient conditions. rsc.org In one study, a cadmium-dicarboxylate framework demonstrated good catalytic activity and structural stability in the condensation of various aldehydes with active methylene (B1212753) compounds. The presence of coordinatively unsaturated cadmium sites is believed to be crucial for the catalytic process.

Another area where cadmium carboxylates have shown promise is in coupling reactions. A complex synthesized from 1,3-bisbenzyl-2-imidazolidine-4,5-dicarboxylic acid and a cadmium salt was successfully employed in the coupling reaction of benzaldehyde, phenylacetylene, and piperidine. rsc.org The catalyst demonstrated reasonable conversion rates over several cycles, highlighting its potential for reuse. rsc.org

While specific data for Cadmium(II) 4-methylbenzoate is not available, its structure suggests that it could form coordination polymers or MOFs with accessible cadmium Lewis acid sites, making it a candidate for catalyzing similar organic transformations. The 4-methyl group on the benzoate ligand could also influence the catalyst's electronic properties and steric environment, potentially affecting its activity and selectivity.

Table 1: Examples of Heterogeneous Catalysis by Cadmium Carboxylate Coordination Polymers

Catalyst StructureReaction TypeSubstratesConversion/YieldConditions
Cadmium-dicarboxylate MOFKnoevenagel CondensationBenzaldehyde, MalononitrileHigh ConversionRoom Temperature
[Cd3(bidc)2(DMF)2(H2O)2]·H2OA3 Coupling ReactionBenzaldehyde, Phenylacetylene, Piperidine90.9% (1st cycle)120 °C, 12 h
[Cd(1,2-bdc-OH)(DMF)2·DMF]nKnoevenagel CondensationBenzaldehyde, Malononitrile94%60 min, Room Temp.

Note: The data presented is for analogous cadmium carboxylate compounds and is intended to illustrate potential catalytic applications.

Photocatalytic Research Applications

Cadmium-based coordination polymers and MOFs have emerged as a promising class of materials for photocatalysis, particularly for the degradation of organic pollutants in water. mdpi.comccspublishing.org.cnbucea.edu.cn The photocatalytic activity of these materials is generally attributed to their ability to absorb light and generate electron-hole pairs, which then lead to the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). mdpi.com These ROS are highly effective in breaking down complex organic molecules into simpler, less harmful substances. ccspublishing.org.cn

Several studies have demonstrated the photocatalytic degradation of various organic dyes using cadmium carboxylate-based materials. For example, a cadmium-based MOF showed an 81% degradation efficiency for methylene blue under visible light irradiation. mdpi.com The photocatalytic mechanism is thought to involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the MOF upon light absorption. These excited electrons can then be transferred to the material's surface to produce superoxide radicals from oxygen, which in turn react with water to form hydroxyl radicals that degrade the organic pollutants. mdpi.com

The choice of the organic linker can significantly influence the photocatalytic efficiency of the resulting material by modifying its light absorption properties and electronic band structure. The 4-methylbenzoate ligand in Cadmium(II) 4-methylbenzoate contains an aromatic ring, which could contribute to the material's ability to absorb UV or visible light and participate in charge transfer processes, making it a plausible candidate for photocatalytic applications.

Table 2: Photocatalytic Degradation of Organic Dyes using Cadmium-Based Coordination Polymers

CatalystTarget PollutantDegradation EfficiencyIrradiation Source
Cd-TCAA MOFMethylene Blue81%Visible Light
[Cd2(tca)(Htca)0.5(bbmb)2(H2O)]nMethyl Orange92.8%Not Specified
{Cu8Cl5(CPT)8(H2O)4}nRhodamine B97%Visible Light + H2O2

Note: This table includes data from various metal-organic frameworks, some of which are not cadmium-based, to provide a broader context for photocatalytic applications of such materials.

Polymer Additive Research (e.g., Stabilizers, Modifiers for advanced materials)

Metal carboxylates have a history of use as thermal stabilizers for polymers, particularly for polyvinyl chloride (PVC). researchgate.netresearchgate.netajol.infoseepvcforum.com Cadmium carboxylates, often in combination with barium or zinc carboxylates, were historically used to impart excellent heat and light stability to PVC. seepvcforum.com These stabilizers function by reacting with the hydrochloric acid that is released during the thermal degradation of PVC, thereby preventing further degradation and discoloration of the polymer. ajol.info

Specifically, cadmium stearate (B1226849) and cadmium laurate were common components in stabilizer packages for both rigid and flexible PVC applications, including window profiles and roofing membranes. seepvcforum.com While the use of cadmium-based stabilizers has been significantly reduced due to environmental and health concerns, the underlying chemistry demonstrates the potential of cadmium carboxylates to function as effective polymer additives. seepvcforum.com

Table 3: Overview of Metal Carboxylates as PVC Stabilizers

Stabilizer SystemPolymerFunctionKey Performance Attributes
Barium/Cadmium CarboxylatesPVCThermal & Light StabilizerExcellent heat stability, outstanding weatherability
Calcium/Zinc CarboxylatesPVCThermal StabilizerEnvironmentally friendlier alternative to lead and cadmium
Dibasic Lead StearatePVCThermal StabilizerEffective heat stabilization
Organic Based StabilizersPVCThermal StabilizerEco-friendly, heavy-metal free

Development of Photoactive or Optoelectronic Materials

Coordination polymers and MOFs based on d10 metal centers like Cadmium(II) are of significant interest for their photoluminescence properties. researchgate.netnih.govnih.govrsc.orgresearchgate.net These properties arise from electronic transitions within the material, which can be influenced by the metal center, the organic ligand, and their coordination environment. mdpi.com The luminescence of cadmium-based coordination polymers can originate from intra-ligand transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). mdpi.com

The 4-methylbenzoate ligand in Cadmium(II) 4-methylbenzoate contains a π-conjugated system that can participate in electronic transitions, making it a potential component for luminescent materials. The emission wavelength and quantum yield of such a material would be dependent on the specific crystal structure and the nature of the electronic states. For instance, cadmium coordination polymers incorporating aromatic carboxylate ligands have been shown to exhibit blue fluorescence.

Beyond photoluminescence, the ordered structures of coordination polymers can facilitate charge transport, which is a critical property for optoelectronic devices. rsc.org While the electrical conductivity of many MOFs is low, strategic design of the organic linkers and metal nodes can enhance charge mobility. The development of conductive or semi-conductive cadmium carboxylate-based materials could lead to their application in devices such as sensors, light-emitting diodes (LEDs), or solar cells. The dielectric properties of some cadmium-based coordination polymers have also been investigated, suggesting their potential use as gate dielectrics in electronic devices. dntb.gov.uaresearchgate.net

Table 4: Luminescent Properties of Selected Cadmium Coordination Polymers

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)
Cd(BPPT)(BPDA)n340483
Cd(BPPT) (IP)330463
[Cd3(BPPT)3(BTC)2(H2O)2]344489
[Cd2(dcpa)·2H2O]n·H2ONot SpecifiedBlue Fluorescence

Note: The data is for cadmium coordination polymers with different aromatic carboxylate and ancillary ligands, illustrating the potential for luminescence in such systems.

Environmental Behavior and Analytical Fate Studies of Cadmium Ii 4 Methylbenzoate

Environmental Transformation Pathways in Abiotic Systems

The transformation of cadmium(II) 4-methylbenzoate in abiotic (non-living) systems is primarily dictated by its interaction with water and light. These processes influence the chemical form and persistence of the compound's components in the environment.

The cadmium ion (Cd²⁺) itself, as a simple metal cation, does not undergo photodegradation. However, the organic ligand, 4-methylbenzoate (or p-toluic acid), is susceptible to photo-oxidation. Studies on the degradation of p-toluic acid in aqueous solutions have shown that it can be broken down through various photo-oxidative processes. researchgate.net The degradation rate has been observed to follow the sequence: photo-Fenton (UV/Fe²⁺/H₂O₂) > photo-peroxidation (UV/H₂O₂) > photo-oxidation (UV) > peroxidation (H₂O₂ alone). researchgate.net

These photodegradation processes for the 4-methylbenzoate ligand are reported to adhere to first-order kinetics. researchgate.net The photo-Fenton process, in particular, shows high efficacy, especially at an acidic pH around 3, due to the synergistic effect of UV light and the generation of highly reactive hydroxyl radicals from the Fenton reaction. researchgate.net The ultimate breakdown products of complete mineralization would be carbon dioxide and water. mdpi.com

Upon dissolution in water, cadmium(II) 4-methylbenzoate dissociates into the cadmium cation (Cd²⁺) and the 4-methylbenzoate anion. The subsequent environmental behavior is strongly influenced by the hydrolysis of the cadmium ion. Cd²⁺ reacts with water to form a series of mononuclear and polynuclear hydroxy complexes, the speciation of which is highly dependent on pH. Key hydrolysis reactions include the formation of CdOH⁺, Cd(OH)₂, and Cd(OH)₄²⁻. The prevalence of these species increases with rising pH, significantly affecting cadmium's solubility and interaction with environmental surfaces.

The 4-methylbenzoate anion is the conjugate base of a weak acid, p-toluic acid (pKa ≈ 4.36). It will undergo hydrolysis to a minor extent, producing p-toluic acid and hydroxide (B78521) ions, which can slightly influence the local pH of the solution. However, the dominant hydrolysis process governing the compound's fate will be the reactions involving the Cd²⁺ ion.

Sorption and Desorption Dynamics in Environmental Matrices (e.g., minerals, sediments)

The sorption and desorption of cadmium from cadmium(II) 4-methylbenzoate are complex processes influenced by the interplay between the Cd²⁺ ion, the 4-methylbenzoate organic ligand, and the surfaces of environmental matrices like clay minerals, metal oxides, and organic matter.

The presence of low-molecular-weight organic acids, such as 4-methylbenzoic acid, can have a dichotomous effect on cadmium sorption. researchgate.net

Reduced Sorption/Enhanced Desorption : At higher concentrations, the 4-methylbenzoate ligand can form soluble aqueous complexes with Cd²⁺ ions. researchgate.netfao.org This complexation in the solution phase competes with the sorption sites on mineral surfaces, leading to a decrease in cadmium adsorption or an increase in its desorption. researchgate.netfao.org

The pH of the system is a critical controlling factor. An increase in pH generally leads to a significant increase in the percentage of cadmium adsorbed onto minerals, both in the presence and absence of organic acids. researchgate.netdoaj.org This is due to the deprotonation of surface functional groups on minerals, creating more negatively charged sites for Cd²⁺ binding, and the formation of cadmium-hydroxy species that may sorb more strongly.

Table 1: Influence of Environmental Factors on Cadmium Sorption in the Presence of Carboxylate Ligands
FactorConditionEffect on Cadmium SorptionGoverning Mechanism
Ligand ConcentrationLowIncreaseFormation of ternary surface complexes (Mineral-Ligand-Cd). researchgate.net
HighDecreaseFormation of soluble aqueous Cd-Ligand complexes. researchgate.netfao.org
Solution pHLow (Acidic)DecreaseCompetition from H⁺ ions for binding sites; protonation of ligand.
High (Neutral to Alkaline)IncreaseDeprotonation of surface sites; formation of Cd-hydroxy species. researchgate.netdoaj.org

Mobility and Transport Phenomena in Simulated Environmental Systems

The mobility of cadmium originating from cadmium(II) 4-methylbenzoate in environments like soil and groundwater is inversely related to its sorption. ijsrm.net Factors that decrease sorption will enhance mobility, and vice versa. The presence of the 4-methylbenzoate ligand is a key determinant of cadmium's transport potential.

The formation of stable, soluble cadmium-4-methylbenzoate complexes in the aqueous phase can significantly enhance the mobility of cadmium. fao.orgijsrm.net These neutral or negatively charged complexes are less likely to adsorb to negatively charged soil particles (like clays (B1170129) and humic substances) and can be readily transported with flowing water through the soil profile, potentially leading to groundwater contamination. The extent of this enhanced mobility depends on the stability of the formed complexes and their competition with other environmental ligands (e.g., chloride, sulfate, dissolved organic matter). ijsrm.net

Conversely, conditions that favor the sorption of cadmium, such as higher pH and low concentrations of the 4-methylbenzoate ligand, will lead to its immobilization and reduced transport in the environment. doaj.orgnih.gov

Speciation Analysis in Environmental Research Models

Free Hydrated Ion : Cd²⁺(aq)

Inorganic Complexes : Complexes with other inorganic anions present in the water, such as CdCl⁺ or Cd(OH)⁺.

Organic Complexes : Soluble complexes formed with the 4-methylbenzoate ligand, such as [Cd(CH₃C₆H₄COO)]⁺. The structure and stability of such cadmium-benzoate derivative complexes have been subjects of coordination chemistry research. researchgate.netresearchgate.net

Sorbed Species : Cadmium bound to the surfaces of solid particles like clays, oxides, or organic matter.

The chemical form of cadmium significantly influences its bioavailability. nih.gov For instance, cadmium complexed with certain organic ligands may be assimilated differently by organisms compared to the free ionic form. nih.gov Analytical models for determining cadmium speciation in environmental samples often employ techniques like sequential extraction procedures. These methods use a series of reagents to separate cadmium into different fractions, such as exchangeable, carbonate-bound, oxide-bound, organic-bound, and residual fractions, providing insight into its potential mobility and bioavailability. nih.gov The presence of 4-methylbenzoate would primarily influence the distribution between the soluble and the organic-bound or exchangeable fractions.

Analytical Methodologies for Research and Quantification of Cadmium Ii 4 Methylbenzoate

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating components of a mixture. For a metallo-organic salt like Cadmium(II) 4-methylbenzoate, its application depends on the analytical goal, whether it is to analyze the intact compound, its organic ligand, or its degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds in a liquid mobile phase. Direct analysis of the intact Cadmium(II) 4-methylbenzoate salt can be challenging. However, HPLC is widely used for the indirect quantification of the cadmium ion (Cd²⁺) after a pre-column derivatization step. researchgate.netscielo.brnih.govresearchgate.net

In this approach, the sample containing Cadmium(II) 4-methylbenzoate is first treated to release the cadmium ions. These ions are then reacted with a chelating agent to form a stable, colored, or UV-active complex. researchgate.netnih.gov This complex can then be separated from other components in the sample matrix on a reversed-phase column (like a C18 column) and detected using a UV-Vis or photodiode array detector. researchgate.netscielo.brnih.gov The separation of metal chelates is typically achieved using a mobile phase consisting of a buffered organic solvent mixture, such as methanol (B129727) or acetone. nih.gov By using an on-line enrichment technique, where the metal chelates are concentrated on a pre-column, detection limits can be pushed into the nanogram per liter (ng/L) range. researchgate.net This makes the method highly sensitive for trace analysis. researchgate.net The entire process, from derivatization to separation, can be completed rapidly, with some methods achieving complete separation of multiple metal chelates in under two minutes. researchgate.netscielo.br

Chelating AgentDetection MethodTypical ColumnAchieved Detection Limit for Cadmium (in original sample)Reference
2-(2-quinolinylazo)-4-methyl-1,3-dihydroxidebenzene (QAMDHB)Photodiode Array Detector (555 nm)ZORBAX Stable Bound (1.8 µm)1.0 ng/L researchgate.netscielo.br
Tetra(m-aminophenyl)porphyrin (Tm-APP)Photodiode Array DetectorWaters Xterra® RP183 ng/L nih.gov
Tetra-(4-chlorophenyl)-porphyrin (T4CPP)UV-VisReversed-Phase C181.5 ng/L researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is not suitable for analyzing the intact Cadmium(II) 4-methylbenzoate salt due to the compound's low volatility and thermal lability. However, GC-MS is the ideal method for analyzing organic products that may result from its thermal decomposition. scholaris.ca

If Cadmium(II) 4-methylbenzoate were subjected to high temperatures, the organic 4-methylbenzoate ligand would degrade. Potential degradation products could include toluene, benzoic acid, methyl benzoate (B1203000), and various other aromatic hydrocarbons. nih.gov For analysis, the volatile degradation products would be collected and introduced into the GC-MS system. In the gas chromatograph, the mixture is separated based on the components' boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "chemical fingerprint" for identification. researchgate.net This allows for the precise identification of the degradation products by comparing their mass spectra to established libraries. researchgate.net

Atomic Spectrometry for Cadmium Quantification

To determine the precise cadmium content of the compound, atomic spectrometry techniques are employed. These methods require the sample to be digested, typically using strong acids, to break down the organic matrix and free the cadmium in its atomic or ionic form.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique for elemental analysis, capable of detecting metals at concentrations down to parts-per-trillion. researchgate.netpjoes.com For the analysis of Cadmium(II) 4-methylbenzoate, the sample is first digested in acid to decompose the organic ligand and dissolve the cadmium. The resulting solution is then introduced into the ICP-MS, where a high-temperature argon plasma atomizes and ionizes the cadmium. researchgate.net These ions are then guided into a mass spectrometer, which separates them by their mass-to-charge ratio for quantification. researchgate.net

A significant challenge in ICP-MS analysis of cadmium is the presence of isobaric interferences, where ions of other elements or polyatomic ions have the same mass as the target cadmium isotopes. researchgate.netnist.gov For instance, molybdenum oxides (MoO⁺) can interfere with several cadmium isotopes. researchgate.net Modern ICP-MS instruments are often equipped with a dynamic reaction cell (DRC) or collision cell to mitigate these interferences by introducing a reaction gas that neutralizes or shifts the interfering ions. researchgate.net The technique is known for its robustness and accuracy, with reported recoveries for cadmium analysis in complex samples often between 98% and 102%. researchgate.netnih.gov

Cadmium Isotope (m/z)Potential Isobaric InterferenceMitigation StrategyTypical Detection LimitReference
111⁹⁵Mo¹⁶O⁺, ¹¹¹Pd⁺Collision/Reaction Cell (DRC), Mathematical Correction< 10 ng/L researchgate.netnist.gov
112⁹⁶Mo¹⁶O⁺, ¹¹²Sn⁺Collision/Reaction Cell (DRC), Mathematical Correction< 10 ng/L pjoes.com
113⁹⁷Mo¹⁶O⁺, ¹¹³In⁺Collision/Reaction Cell (DRC), Mathematical Correction< 10 ng/L nist.gov
114⁹⁸Mo¹⁶O⁺, ¹¹⁴Sn⁺Collision/Reaction Cell (DRC), Mathematical Correction2.2 ng/L pjoes.com

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a well-established and cost-effective technique for quantifying specific elements. azom.com The analysis relies on the principle that atoms absorb light at characteristic wavelengths. azom.com Similar to ICP-MS, the Cadmium(II) 4-methylbenzoate sample must first undergo acid digestion. The two main variants of AAS for cadmium analysis are Flame AAS (FAAS) and Graphite (B72142) Furnace AAS (GFAAS). nih.gov

Flame Atomic Absorption Spectroscopy (FAAS): In FAAS, the digested sample solution is aspirated into a flame, where it is atomized. azom.com A light beam from a cadmium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the cadmium atoms is proportional to their concentration. azom.com FAAS is robust and simple but less sensitive than GFAAS. azom.com

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS): GFAAS offers significantly higher sensitivity, with detection limits orders of magnitude lower than FAAS. nih.govnemi.gov A small volume of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. nemi.govuzh.ch The use of matrix modifiers and advanced background correction techniques, such as Zeeman effect correction, is common to minimize interferences from the sample matrix. nemi.govoiv.int This makes GFAAS highly suitable for trace and ultra-trace level quantification of cadmium. uzh.ch

TechniquePrincipleTypical Detection LimitAdvantagesDisadvantagesReference
Flame AAS (FAAS)Atomization in a flame~0.02 mg/LLow cost, simple, fastLower sensitivity, larger sample volume needed azom.comjchemrev.com
Graphite Furnace AAS (GFAAS)Electrothermal atomization in a graphite tube0.02 - 1.0 µg/LHigh sensitivity, small sample volumeSlower analysis time, more susceptible to matrix effects nih.govnemi.govuzh.ch

Electrochemical Detection Methods in Research Contexts

Electrochemical methods offer a powerful alternative for the detection of cadmium ions, often prized in research for their high sensitivity, low cost, and potential for miniaturization. nih.govmdpi.com These techniques measure the electrical response (current or potential) of an electrode to the presence of cadmium ions in solution. For analyzing Cadmium(II) 4-methylbenzoate, the compound would be dissolved in a suitable supporting electrolyte to allow for the dissociation and detection of Cd²⁺.

One of the most common and sensitive electrochemical techniques is Anodic Stripping Voltammetry (ASV) . nih.gov This method involves a two-step process. First, a negative potential is applied to a working electrode (e.g., a mercury film or bismuth-modified electrode) for a set period. This causes the Cd²⁺ ions in the solution to be reduced and preconcentrated onto the electrode surface as cadmium metal (Cd⁰). In the second step, the potential is scanned in the positive direction, which "strips" the accumulated cadmium from the electrode by re-oxidizing it to Cd²⁺. This stripping process generates a current peak whose magnitude is directly proportional to the concentration of cadmium in the sample. researchgate.net Researchers continually develop new electrode materials, such as those modified with carbon nanotubes or specific ligands, to enhance the selectivity and sensitivity of cadmium detection. nih.govresearchgate.net

Electrode Type / ModifierTechniqueLinear RangeDetection Limit (LOD)Reference
Glassy Carbon Electrode modified with 1,2-di-[o-aminothiophenyl]ethaneAnodic Stripping Voltammetry2.9 nM - 4.6 µM2.0 nM researchgate.net
Carbon Paste Electrode with Orange Peel Activated Carbon & MWCNTsSquare Wave Voltammetry7.29 x 10⁻⁵ - 9.09 x 10⁻⁶ mol/L0.91 µmol/L nih.gov
Laser-Scribed Graphene with Prussian Blue-PEDOTDifferential Pulse Voltammetry1 nM - 10 µM0.85 nM mdpi.com
Carbon Paste Electrode with Nickel Tungstate/MWCNTsDifferential Pulse Voltammetry50 µM - 450 µM0.12 µM researchgate.net

X-ray Fluorescence (XRF) for Elemental Composition in Materials

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.com The fundamental principle of XRF involves the excitation of atoms in a sample by an external X-ray source. This causes the ejection of inner shell electrons, and as electrons from higher energy shells fill the vacancies, they emit characteristic X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity of the emitted X-rays is proportional to the concentration of the element, enabling quantitative analysis. physlab.orgusgs.gov

In the context of Cadmium(II) 4-methylbenzoate, XRF analysis would be employed to confirm the presence and quantify the concentration of cadmium in the compound. The technique can also detect other elements, which could be present as impurities or as part of a more complex material matrix. nih.gov

Research Findings:

An XRF analysis of this compound would be expected to show a prominent peak corresponding to the characteristic X-ray emission energies of cadmium. By comparing the intensity of this peak to that of a series of calibration standards with known cadmium concentrations, a precise quantification of the cadmium content in the sample can be achieved. researchgate.net

The following interactive data table illustrates the theoretical elemental composition of pure Cadmium(II) 4-methylbenzoate, which XRF would be used to verify experimentally.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Weight Percentage (%)
CadmiumCd112.411112.4129.29
CarbonC12.0116192.1650.08
HydrogenH1.011414.143.68
OxygenO16.00464.0016.95
Total 382.71 100.00

Note: This table represents the theoretical values. Experimental XRF results would be compared against these to determine the purity and elemental composition of a real-world sample.

Thermogravimetric Analysis (TGA) for Decomposition Studies in Material Science

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for studying the thermal stability and decomposition pathways of materials. nih.gov

For Cadmium(II) 4-methylbenzoate, TGA provides critical information about its thermal stability, the temperature ranges of its decomposition, and the nature of the residual products.

Detailed Research Findings:

Direct TGA data for Cadmium(II) 4-methylbenzoate is not extensively reported. However, studies on other cadmium carboxylates, such as cadmium laurate, myristate, palmitate, and stearate (B1226849), reveal a general two-step decomposition process. researchgate.net A similar behavior can be anticipated for Cadmium(II) 4-methylbenzoate, although the specific temperature ranges will differ due to the different organic ligand.

The thermal decomposition of cadmium succinate (B1194679) dihydrate has also been studied, showing a two-stage reaction involving dehydration followed by the decomposition of the anhydrous compound. akjournals.com The final solid product of the decomposition of anhydrous cadmium succinate in an inert atmosphere is metallic cadmium. akjournals.com

Based on analogous compounds, the thermal decomposition of Cadmium(II) 4-methylbenzoate in an inert atmosphere is expected to proceed as follows:

Initial Stage: The compound is expected to be stable up to a certain temperature, after which it will begin to decompose.

Decomposition of the Organic Ligand: The 4-methylbenzoate ligands will decompose, leading to a significant weight loss. The gaseous products of this decomposition are likely to include carbon dioxide and water. akjournals.com

Final Residue: The final solid residue is anticipated to be cadmium oxide (CdO) if the decomposition is carried out in an oxidizing atmosphere (e.g., air), or metallic cadmium if performed in an inert atmosphere (e.g., nitrogen or helium). akjournals.comresearchgate.net

The following interactive data table summarizes the expected decomposition stages for Cadmium(II) 4-methylbenzoate based on the analysis of similar cadmium carboxylates. The specific temperature ranges and weight loss percentages would need to be determined experimentally.

Decomposition StageTemperature Range (°C) (Hypothetical)Weight Loss (%) (Hypothetical)Probable Evolved ProductsProbable Solid Residue
1. Ligand Decomposition300 - 450~65-70CO₂, H₂O, organic fragmentsIntermediate cadmium species
2. Final Residue Formation> 450~5-10Further organic fragments, COCdO (in air) or Cd (in N₂)

Note: The temperature ranges and weight loss percentages are hypothetical and based on the decomposition patterns of other cadmium carboxylates. Experimental TGA would be required to determine the precise values for Cadmium(II) 4-methylbenzoate.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing benzoic acid, 4-methyl-, cadmium salt, and how can purity be optimized?

  • Methodological Answer : Cadmium salts of aromatic acids are typically synthesized via ligand substitution reactions. For example, cadmium chloride monohydrate (CdCl₂·H₂O) can react with sodium 4-methylbenzoate in aqueous or ethanol/water mixtures under controlled pH (4–8) using ammonium acetate-ammonia buffer systems . Purity is optimized through recrystallization in ethanol or by column chromatography using silica gel. Analytical techniques like TLC (e.g., HPTLC CN F254s plates with ethanol/water eluent) can monitor reaction progress and purity .

Q. How can researchers characterize the structural and spectral properties of this compound?

  • Methodological Answer : Key characterization methods include:

  • FTIR : To confirm carboxylate (COO⁻) and Cd-O bonding (stretching frequencies ~1550–1650 cm⁻¹).
  • NMR : Limited utility for Cd complexes due to paramagnetic effects, but ligand protons (e.g., methyl groups in 4-methylbenzoate) can be analyzed in free ligands.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [Cd(C₈H₇O₂)₂]⁺) .
  • X-ray Crystallography : For single-crystal structure determination, though Cd coordination geometry (e.g., octahedral vs. tetrahedral) may vary with solvent .

Q. What chromatographic methods are effective for separating cadmium 4-methylbenzoate from co-eluting aromatic acids?

  • Methodological Answer : Ion-pair chromatography using tetraethylammonium bromide (0.1 mol/L) improves separation of substituted benzoic acids. HPTLC plates (e.g., silica gel 60 F254) with ethanol/water (20:80 v/v) eluent and chamber saturation at 22°C achieve baseline resolution for 4-methylbenzoic acid, benzoic acid, and hydroxy derivatives .

Advanced Research Questions

Q. How can conflicting toxicity data for cadmium 4-methylbenzoate be resolved in environmental studies?

  • Methodological Answer : Discrepancies in toxicity (e.g., LD₅₀ values) often arise from variations in sample purity or bioassay conditions. Researchers should:

  • Validate compound purity via elemental analysis (Cd content by ICP-MS) and compare against NIST-certified standards .
  • Use standardized OECD guidelines for ecotoxicity assays (e.g., Daphnia magna immobilization tests) under controlled pH and salinity to minimize confounding factors .

Q. What strategies mitigate cadmium leaching during environmental applications of this compound?

  • Methodological Answer : Cadmium leaching is a critical concern. Methods include:

  • Encapsulation in silica matrices via sol-gel synthesis to reduce ion mobility.
  • Ligand functionalization with thiol or amine groups to enhance stability in aqueous media .
  • Monitor leaching using voltammetry (e.g., differential pulse polarography) at µg/L detection limits .

Q. How do coordination environment and counterions influence the catalytic activity of cadmium 4-methylbenzoate in organic reactions?

  • Methodological Answer : The catalytic performance (e.g., in esterification or C–H activation) depends on:

  • Coordination Number : Tetrahedral Cd(II) centers favor Lewis acidity, while octahedral geometries may reduce reactivity.
  • Counterions : Nitrate or acetate ions enhance solubility in polar solvents, whereas chloride ions may form inactive complexes.
  • Systematic studies using kinetic assays (e.g., UV-Vis monitoring of substrate conversion) under varying solvent dielectric constants are recommended .

Data Contradiction Analysis

Q. Why do reported solubility values for cadmium 4-methylbenzoate vary across studies?

  • Resolution Strategy : Solubility discrepancies often stem from:

  • pH Effects : Solubility increases in acidic media (H⁺ displaces Cd²⁺) but decreases in neutral/basic conditions.
  • Ionic Strength : High salt concentrations (e.g., NaCl) reduce solubility via the common ion effect.
  • Standardize measurements using saturated solutions equilibrated for 24+ hours, with filtration (0.22 µm membranes) and gravimetric analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.